molecular formula C21H18O6 B1265321 Maackiapterocarpan B

Maackiapterocarpan B

Cat. No. B1265321
M. Wt: 366.4 g/mol
InChI Key: JNKQIPSRLIRVDJ-FKIZINRSSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Maackiapterocarpan B is a natural product found in Maackia amurensis with data available.

Scientific Research Applications

Anti-Inflammatory Properties

Maackiapterocarpan B, a compound found in Sophora tonkinensis, has been studied for its anti-inflammatory effects. It inhibits the production of nitric oxide and various inflammatory cytokines, suggesting its potential in treating inflammatory diseases (Chae et al., 2016).

Cytotoxic Effects

Research has shown that Maackiapterocarpan B exhibits cytotoxic activity against various human cancer cell lines, indicating its potential as an anticancer agent (Li et al., 2009).

Phytoalexin Detoxification

Maackiapterocarpan B is involved in the detoxification of phytoalexins, which are antimicrobial substances produced by plants. This role has been studied in the context of plant defense mechanisms (Mundodi et al., 2001).

Antioxidant and Antitumor Effects

Studies have found that Maackiapterocarpan B and related compounds demonstrate antioxidative and antitumor effects, particularly against human cancer cell lines in the genital system (Yoon et al., 2016).

Glycoanalysis Tools

Maackiapterocarpan B has been studied for its application in glycoanalysis, particularly in understanding the binding specificities of Maackia amurensis lectins (Geisler & Jarvis, 2011).

Protection Against Kidney Damage in Diabetes

Research indicates that Maackiapterocarpan B may protect the kidneys from damage in type 2 diabetes by modulating various molecular pathways related to oxidative stress, inflammation, and apoptosis (Guo et al., 2021).

properties

Product Name

Maackiapterocarpan B

Molecular Formula

C21H18O6

Molecular Weight

366.4 g/mol

IUPAC Name

(1R,14R)-6,6-dimethyl-7,12,18,20,24-pentaoxahexacyclo[12.10.0.02,11.03,8.015,23.017,21]tetracosa-2(11),3(8),4,9,15,17(21),22-heptaen-9-ol

InChI

InChI=1S/C21H18O6/c1-21(2)4-3-10-18-17(6-13(22)19(10)27-21)23-8-12-11-5-15-16(25-9-24-15)7-14(11)26-20(12)18/h3-7,12,20,22H,8-9H2,1-2H3/t12-,20+/m0/s1

InChI Key

JNKQIPSRLIRVDJ-FKIZINRSSA-N

Isomeric SMILES

CC1(C=CC2=C(O1)C(=CC3=C2[C@H]4[C@@H](CO3)C5=CC6=C(C=C5O4)OCO6)O)C

Canonical SMILES

CC1(C=CC2=C(O1)C(=CC3=C2C4C(CO3)C5=CC6=C(C=C5O4)OCO6)O)C

synonyms

maackiapterocarpan B

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Maackiapterocarpan B
Reactant of Route 2
Maackiapterocarpan B
Reactant of Route 3
Maackiapterocarpan B
Reactant of Route 4
Maackiapterocarpan B
Reactant of Route 5
Maackiapterocarpan B
Reactant of Route 6
Maackiapterocarpan B

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.